Product packaging for 2-(2,5-Dimethylphenyl)nicotinic acid(Cat. No.:CAS No. 1225508-46-2)

2-(2,5-Dimethylphenyl)nicotinic acid

Cat. No.: B6343515
CAS No.: 1225508-46-2
M. Wt: 227.26 g/mol
InChI Key: XQMOBZTVIBULKG-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)nicotinic acid is a high-purity chemical compound offered for research and development purposes. This nicotinic acid derivative is structurally characterized by a nicotinic acid moiety, a form of vitamin B3, which is substituted with a 2,5-dimethylphenyl group. Nicotinic acid itself is a well-known precursor to coenzymes NAD and NADP and, at pharmacological doses, acts as a lipid-modifying agent by activating specific pathways such as the GPR109A receptor and inhibiting diacylglycerol acyltransferase-2 (DGAT2) . This specific substituted derivative is intended for research applications only, such as in pharmaceutical development, chemical synthesis, and as a building block for more complex molecules. Researchers value this compound for exploring new therapeutic agents and studying biochemical pathways. Handling Precautions: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption. Safety Data Sheets (SDS) should be consulted prior to use. Researchers should wear appropriate protective equipment and handle the compound in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B6343515 2-(2,5-Dimethylphenyl)nicotinic acid CAS No. 1225508-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-5-6-10(2)12(8-9)13-11(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMOBZTVIBULKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660486
Record name 2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225508-46-2
Record name 2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Investigations of 2 2,5 Dimethylphenyl Nicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(2,5-Dimethylphenyl)nicotinic acid. This technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Multi-Dimensional NMR Techniques (e.g., 2D-NMR, ¹H- and ¹³C-NMR)

¹H-NMR spectroscopy would be utilized to identify the number and types of protons in the molecule. For this compound, distinct signals would be expected for the protons on the nicotinic acid ring, the dimethylphenyl ring, the two methyl groups, and the carboxylic acid proton. The chemical shifts (δ) would indicate their electronic environment, and the coupling patterns (J-coupling) would reveal adjacent protons.

¹³C-NMR spectroscopy would complement the ¹H-NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, helping to piece together the spin systems of the pyridine (B92270) and phenyl rings. An HSQC spectrum would link each proton to its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

Advanced Pulse Sequences for Stereochemical Assignment

For a molecule like this compound, the relative orientation of the two aromatic rings is a key stereochemical feature. Advanced pulse sequences, such as those used in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be employed. These experiments detect through-space interactions between protons that are in close proximity. Correlations between protons on the nicotinic acid ring and protons on the dimethylphenyl ring would provide direct evidence for the preferred conformation of the molecule in solution.

Vibrational Spectroscopy for Characteristic Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding. A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Vibrations corresponding to C=C and C=N stretching in the aromatic rings would appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings and methyl groups would be observed around 2850-3100 cm⁻¹.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. For this compound, the symmetric stretching of the C=C bonds in the aromatic rings would be expected to be prominent. The vibrations of the carbon skeleton would also be well-defined. Comparing the FT-IR and Raman spectra helps to provide a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the precise molecular mass and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), the exact mass of the molecular ion ([M]+ or [M+H]+) of this compound could be determined. This experimental value would be compared to the calculated theoretical mass to confirm the molecular formula (C₁₄H₁₃NO₂).

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS) would be used to study the fragmentation pathways. The fragmentation pattern would provide valuable structural information. Expected fragmentation could include the loss of the carboxylic acid group (a loss of 45 Da for COOH) or cleavage of the bond between the two aromatic rings, leading to characteristic fragment ions corresponding to the substituted pyridine and dimethylphenyl moieties. Analysis of these fragments would further confirm the proposed structure of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

No specific UV-Vis absorption or emission data for this compound was found.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure

No published single-crystal X-ray diffraction data for this compound was found.

Crystal Structure Determination and Refinement

No crystal data and structure refinement table could be generated.

Analysis of Asymmetric Unit Contents and Conformational Isomers

No information on the asymmetric unit or conformational isomers of crystalline this compound was found.

Intermolecular Interactions from Crystallographic Data

Without crystallographic data, an analysis of intermolecular interactions is not possible.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

No powder X-ray diffraction patterns for this compound were found to identify phases or discuss polymorphism.

Thermal Analysis Techniques for Solid-State Behavior

No specific data from thermal analysis techniques like DSC or TGA for this compound was found.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition of a compound.

For the parent compound, nicotinic acid, TGA studies have shown that its thermal behavior can be complex, involving sublimation, melting, and evaporation. researchgate.netresearchgate.net The thermal decomposition of nicotinic acid typically occurs in distinct stages. researchgate.net It is anticipated that this compound would also exhibit a multi-stage decomposition process. The presence of the bulky 2,5-dimethylphenyl substituent may increase the thermal stability of the compound compared to nicotinic acid due to increased molecular weight and potentially stronger intermolecular interactions.

A hypothetical TGA curve for this compound would likely show an initial phase of stability with no significant mass loss. This would be followed by one or more stages of mass loss corresponding to the decomposition of the molecule. The decomposition would likely involve the fragmentation of the carboxylic acid group and the breaking of the bond between the phenyl and pyridine rings.

Below is a representative data table illustrating the kind of information that would be obtained from a TGA experiment on a substituted nicotinic acid derivative, based on general knowledge and data from similar compounds.

Temperature Range (°C)Weight Loss (%)Associated Process
25 - 200< 1%Loss of adsorbed moisture/solvents
200 - 35030 - 40%Decarboxylation and initial fragmentation
350 - 50050 - 60%Further decomposition of the aromatic rings
> 500> 95%Final decomposition to volatile products

This data is illustrative and not based on experimental results for this compound.

Differential Thermal Analysis (DTA)

Differential thermal analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature. wikipedia.org This method is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, melting, crystallization, and decomposition. libretexts.org

For nicotinic acid, DTA studies have revealed several thermal events, including solid-solid phase transitions, sublimation, melting, and evaporation. researchgate.netresearchgate.net A DTA curve for nicotinic acid typically shows endothermic peaks corresponding to melting and evaporation. researchgate.net

It is expected that the DTA curve for this compound would also show a distinct endothermic peak corresponding to its melting point. The melting point would likely be different from that of nicotinic acid (which is around 236-239 °C) due to the presence of the substituent. sigmaaldrich.com Following the melting, exothermic peaks may be observed at higher temperatures, corresponding to the decomposition of the compound. The decomposition process is often exothermic as the breaking of chemical bonds and the formation of more stable, smaller molecules can release energy.

A representative DTA data table for a substituted nicotinic acid derivative is presented below, illustrating the expected thermal events.

Peak Temperature (°C)Peak TypeAssociated Process
~180 - 220EndothermicMelting
~300 - 400ExothermicOnset of decomposition
~400 - 550ExothermicMajor decomposition events

This data is illustrative and not based on experimental results for this compound.

The combination of TGA and DTA provides a comprehensive understanding of the thermal properties of a compound. While specific data for this compound is needed for a precise characterization, the analysis of its parent compound, nicotinic acid, offers a solid foundation for predicting its thermal behavior.

Computational and Theoretical Studies on 2 2,5 Dimethylphenyl Nicotinic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to predict a wide array of molecular properties by calculating the electron density of a system. researchgate.netnih.gov Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for robust predictions of geometries, energies, and spectroscopic parameters for organic molecules like nicotinic acid derivatives. nih.govnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For 2-(2,5-Dimethylphenyl)nicotinic acid, a key structural feature is the dihedral angle between the planes of the pyridine (B92270) and the 2,5-dimethylphenyl rings. This rotation is subject to steric hindrance from the methyl groups and the carboxylic acid group.

Computational scans of the potential energy surface, achieved by systematically rotating this dihedral angle, can reveal the global energy minimum and any local minima, thereby defining the conformational landscape. The most stable conformer is identified through these calculations. nih.gov For similar bi-aryl systems, DFT calculations accurately predict these torsional angles and the energy barriers between different conformations. The presence of intramolecular hydrogen bonding, for instance between the carboxylic acid's hydroxyl group and the pyridine nitrogen, can also be assessed, as it significantly influences conformational preference. jocpr.com

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Nicotinic Acid Derivative (6-methylnicotinic acid) using DFT. Data adapted from studies on similar molecules to demonstrate typical computational outputs.

ParameterDFT/B3LYP Calculated ValueExperimental (X-Ray) Value
C4-O1 (Å)1.35351.306
C4=O3 (Å)1.21351.222
C17-C4 (Å)1.50351.501
O1-C4-O3 (°)122.1124.3
O3-C4-C17 (°)125.2123.1

Source: Adapted from Leena Sinha et al., J. Chem. Pharm. Res., 2012, 4(6):3287-3296. jocpr.com

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jocpr.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. jocpr.comnih.gov A small energy gap implies high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. jocpr.com

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electron density onto the molecular surface. nih.govnih.gov It helps identify the electrophilic and nucleophilic sites within a molecule. amazonaws.com In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. jocpr.comamazonaws.com For this compound, the MEP would show negative potential around the oxygen atoms of the carboxyl group and the pyridine nitrogen, highlighting them as primary sites for electrophilic interaction. The hydrogen of the carboxylic acid would exhibit a strong positive potential. researchgate.net

Table 2: Representative Electronic Properties Calculated for Nicotinic Acid Analogues. This table illustrates typical values obtained from DFT calculations for similar molecular systems.

ParameterDefinitionTypical Calculated Value (eV)
EHOMOEnergy of Highest Occupied Molecular Orbital-6.44
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-1.50
Energy Gap (ΔE)ELUMO - EHOMO4.94

Source: Adapted from studies on Niacin. researchgate.net

DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results for structural validation. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign experimental IR and Raman spectra. scielo.org.za These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. The potential energy distribution (PED) analysis further allows for the precise assignment of each vibrational mode to specific bond stretches, bends, or torsions. scielo.org.za For this compound, key predicted vibrations would include the O-H stretch, C=O stretch of the carboxylic acid, C-H stretches of the methyl and aromatic groups, and various ring vibrations. scielo.org.zaresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show excellent correlation with experimental spectra, aiding in the complete assignment of all proton and carbon signals. nih.gov

UV-Vis Spectroscopy: Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). nih.govnih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in an experimental UV-Vis spectrum. These calculations help to understand the nature of the electronic transitions, such as π→π* or n→π* transitions within the molecule.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Nicotinic Acid Analogue.

Spectroscopic DataMode/TransitionCalculated Value (B3LYP)Experimental Value
IR Frequency (cm-1)C=O Stretch17251713
13C NMR Shift (ppm)C-OH Carbon160.3~165
UV-Vis λmax (nm)π→π*~260~262

Source: Data points are representative values adapted from various sources on related compounds to illustrate typical agreement. nih.govnih.govscielo.org.za

DFT provides a framework for quantifying chemical reactivity through various descriptors. Global reactivity descriptors, derived from HOMO and LUMO energies, describe the molecule as a whole. amazonaws.comresearchgate.net

Global Descriptors: These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). amazonaws.comscielo.org.za Hardness (η) measures the resistance to change in electron distribution; a "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. amazonaws.comresearchgate.net The electrophilicity index (ω) quantifies the ability of a species to accept electrons. researchgate.net

Local Descriptors (Fukui Functions): To understand site-specific reactivity, Fukui functions are employed. researchgate.net These functions identify which atoms within a molecule are most susceptible to attack. The function f+(r) indicates reactivity towards a nucleophilic attack (where the molecule accepts an electron), while f−(r) indicates reactivity towards an electrophilic attack (where the molecule donates an electron). researchgate.netresearchgate.net By analyzing the values of these functions on each atom, one can predict the most reactive sites for various chemical reactions, providing valuable mechanistic insights. researchgate.net

Table 4: Key Global and Local Reactivity Descriptors.

DescriptorFormulaInterpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation of electron cloud. researchgate.net
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency. amazonaws.com
Electrophilicity Index (ω)μ2 / 2ηPropensity to accept electrons. researchgate.net
Fukui Function (f+)ρN+1(r) - ρN(r)Site for nucleophilic attack. researchgate.net
Fukui Function (f-)ρN(r) - ρN-1(r)Site for electrophilic attack. researchgate.net

Reactions and measurements are often performed in solution, and the solvent can significantly alter a molecule's properties. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. rsc.org In PCM, the solvent is modeled as a continuous dielectric medium that polarizes in response to the solute's electric field. rsc.org

By performing DFT calculations with a PCM, it is possible to predict how properties like conformational stability, geometric parameters, vibrational frequencies, and electronic spectra change in different solvents. rsc.orgresearchgate.net For this compound, polar solvents would be expected to stabilize charge separation, potentially affecting the acidity of the carboxylic acid group and the relative orientation of the two aromatic rings. The stability of any potential zwitterionic forms would be highly dependent on the solvent's polarity. researchgate.net

Tautomers are isomers that differ in the position of a proton and a double bond. For carboxylic acids attached to a pyridine ring, a potential tautomerism involves the transfer of the acidic proton from the carboxyl group to the pyridine nitrogen, forming a zwitterion. researchgate.netfrontiersin.org

DFT calculations can accurately predict the relative energies of these different tautomeric forms in the gas phase and in solution. frontiersin.org The energy difference determines the equilibrium constant and thus the population of each tautomer under given conditions. Furthermore, computational methods can map the entire reaction pathway for the intramolecular proton transfer, identifying the transition state structure and calculating the activation energy barrier for the process. nih.gov For this compound, while the non-zwitterionic form is expected to be significantly more stable, these calculations can quantify the energy penalty for forming the zwitterion and the barrier to its formation. frontiersin.orgnih.gov

Computational Modeling of Intermolecular Interactions

π-π Stacking and C-H···O Interactions Analysis

The stability and packing of this compound in the solid state are significantly influenced by non-covalent interactions, particularly π-π stacking and C-H···O hydrogen bonds. Computational studies are essential for quantifying the energetics and geometric preferences of these interactions. rsc.org

C-H···O Interactions: These are a type of weak hydrogen bond where a carbon-hydrogen bond acts as the hydrogen bond donor and an oxygen atom (typically from a carbonyl or carboxyl group) acts as the acceptor. In the context of this compound, the C-H groups on the dimethylphenyl ring can interact with the oxygen atoms of the carboxylic acid group on a neighboring molecule. Quantum mechanical calculations and analysis using tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can characterize and quantify these interactions. rsc.org Such analyses help in understanding the formation of supramolecular networks within the crystal lattice. rsc.org The strength and geometry of these interactions are critical features of the molecular packing. rsc.org

Below is a table summarizing typical interaction geometries found in related crystal structures.

Interaction TypeDonorAcceptorTypical Distance (Å)Geometric Preference
π-π StackingPhenyl/Pyridine RingPhenyl/Pyridine Ring3.7 - 4.0 (centroid-centroid)Offset or T-shaped nih.gov
C-H···OAromatic C-HCarboxyl Oxygen2.8 - 3.0 (H···O)Directional

Polymorphism and Crystal Lattice Energy Calculations

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms that have different molecular arrangements and/or conformations. uky.eduacs.org These different forms, or polymorphs, can possess distinct physicochemical properties. Computational methods, particularly Crystal Structure Prediction (CSP), have become indispensable tools for exploring the polymorphic landscape of pharmaceutical compounds. researchgate.netchemrxiv.orgresearchgate.net

Computational Prediction of Stable and Metastable Polymorphic Forms

Crystal Structure Prediction (CSP) is a computational methodology used to find the most stable crystal packings for a given molecule, based on minimizing the lattice energy. researchgate.net The process involves generating a multitude of potential crystal structures through systematic or stochastic searches and then ranking them based on their calculated lattice energies. nih.gov

The key steps in a typical CSP study are:

Conformational Analysis: Identifying the low-energy conformations of the isolated molecule. For flexible molecules like this compound, this is a critical first step. uky.edu

Structure Generation: Packing the low-energy conformers into various possible space groups to generate thousands of hypothetical crystal structures.

Lattice Energy Minimization: Optimizing the geometry of these hypothetical structures using force fields or more accurate quantum mechanical methods to calculate their lattice energies. researchgate.net

Ranking and Analysis: The structures are ranked by their lattice energy to create a crystal energy landscape. chemrxiv.org Structures lying within a small energy window (e.g., 0-10 kJ/mol) of the global minimum are considered potential polymorphs. researchgate.net

This approach can predict not only the most thermodynamically stable form (the global minimum) but also plausible metastable polymorphs that might be accessible experimentally. chemrxiv.orgnih.gov CSP results can guide experimental polymorph screening and help characterize new forms by comparing predicted and experimental data, such as powder X-ray diffraction patterns. chemrxiv.org

The following table illustrates a hypothetical output from a CSP study, ranking potential polymorphs by their relative lattice energy.

Predicted FormSpace GroupCalculated Relative Energy (kJ/mol)Calculated Density (g/cm³)
IP2₁/c0.0 (Global Minimum)1.35
IIP-1+2.51.33
IIIC2/c+4.81.31
IVP2₁2₁2₁+7.11.30

Theoretical Investigation of Solid-State Phase Transition Mechanisms

Solid-state phase transitions between polymorphs are transformations from a metastable form to a more stable one, which can be triggered by heat or mechanical stress. uky.eduacs.org Theoretical investigations aim to understand the mechanisms and driving forces behind these transformations.

The mechanism of a phase transition can be complex, often involving a nucleation-and-growth process. uky.edu In some cases, the transition may proceed through an intermediate, disordered, or even liquid-like phase before the new crystalline form emerges. scitechdaily.com

Computational approaches to investigating these mechanisms include:

Free Energy Calculations: The relative stability of polymorphs is determined by their Gibbs free energy. Calculations that account for temperature and pressure effects can predict transition temperatures. aps.org For instance, studying how the energy difference between two forms changes with pressure can suggest high-pressure crystallization as a method to obtain a specific polymorph. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insight into the molecular motions that precede and accompany a phase transition. nih.gov By simulating the crystal lattice at different temperatures, researchers can observe the collective rearrangements of molecules that lead to the formation of a new phase.

Transition Pathway Analysis: Methods like the nudged elastic band (NEB) or thermodynamic integration can be used to calculate the energy barrier for the transformation from one polymorph to another. aps.org A high energy barrier would suggest a kinetically stable polymorph, even if it is not the most thermodynamically stable form. These studies reveal the atomistic pathway of the transformation, clarifying whether it is a displacive (involving small atomic shifts) or reconstructive (involving significant bond breaking and reforming) process.

Computational Ligand Design Principles (e.g., for coordination complexes)

Computational methods are pivotal in the rational design of ligands for specific applications, such as creating coordination complexes with desired properties. nih.gov For a ligand like this compound, which possesses both a nitrogen atom in the pyridine ring and a carboxylic acid group, computational design can predict its coordination behavior with metal ions.

The design principles are guided by several computational techniques:

Molecular Mechanics (MM) and Conformational Sampling: Before assessing coordination, it is crucial to understand the conformational preferences of the free ligand. MM methods are used to explore the potential energy surface and identify low-energy conformers that are likely to engage in binding. nih.gov

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to model the electronic structure of the ligand and its interaction with a metal center. rsc.org These calculations can predict:

Coordination Modes: Whether the ligand will act as a monodentate, bidentate, or bridging ligand.

Binding Energies: The strength of the metal-ligand bonds. rsc.org

Spectroscopic Properties: Predicting properties like IR and NMR spectra, which helps in the characterization of the synthesized complex. rsc.org

Analysis of Intermolecular Interactions: In the resulting coordination complex, non-covalent interactions such as π-π stacking and hydrogen bonding between ligands can dictate the final supramolecular architecture. rsc.org Computational tools like NCI plots can visualize and characterize these interactions, guiding the design of extended 1D, 2D, or 3D structures. rsc.org

The table below summarizes key computational principles for designing coordination complexes.

Design PrincipleComputational Tool/MethodObjective
Ligand Conformational Analysis Molecular Mechanics (MM), Conformational SearchIdentify accessible, low-energy ligand shapes for coordination. nih.gov
Predicting Coordination Geometry Density Functional Theory (DFT)Determine the most stable arrangement of ligands around the metal ion.
Quantifying Binding Affinity DFT, Binding Energy CalculationsEstimate the stability of the metal-ligand bond. rsc.org
Engineering Supramolecular Structure NCI Plots, QTAIM, Energy Decomposition AnalysisAnalyze and tune non-covalent interactions (e.g., π-stacking) to control crystal packing. rsc.org
Simulating Spectroscopic Data DFT (Frequency, NMR shielding calculations)Predict experimental signatures to confirm the synthesis of the target complex. rsc.org

Chemical Reactivity and Derivatization Strategies for 2 2,5 Dimethylphenyl Nicotinic Acid

Exploration of Diverse Reaction Pathways and Mechanisms

The reactivity of 2-(2,5-dimethylphenyl)nicotinic acid can be systematically explored through various reaction pathways that target its distinct functional groups and aromatic systems.

The two aromatic rings in the molecule exhibit contrasting reactivity towards substitution reactions due to their electronic properties.

Pyridine (B92270) Ring: The pyridine ring is an electron-deficient (π-deficient) heteroaromatic system. This inherent electronic nature makes it generally resistant to electrophilic aromatic substitution (EAS), which typically requires highly activating conditions. masterorganicchemistry.commasterorganicchemistry.com Conversely, the ring is more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom (positions 2, 4, and 6). masterorganicchemistry.comyoutube.com For SNAr to proceed, a good leaving group must be present on the ring, and the reaction is significantly accelerated by the presence of strong electron-withdrawing groups. youtube.com In the parent molecule, substitution would require activation or transformation of existing ring hydrogens.

Phenyl Ring: The 2,5-dimethylphenyl ring is an electron-rich system. The two methyl groups are activating, electron-donating substituents that direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com Therefore, this ring readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The potential sites for substitution are C-3, C-4, and C-6 of the phenyl ring.

Ring SystemReaction TypeReactivityMost Probable Positions for SubstitutionRationale
Pyridine RingElectrophilic Aromatic Substitution (EAS)Low (Deactivated)Position 5The ring is electron-deficient due to the electronegative nitrogen atom. Substitution, if forced, occurs at the beta-position (C5), which is least deactivated.
Pyridine RingNucleophilic Aromatic Substitution (SNAr)Moderate (Activated)Positions 4 and 6The nitrogen atom withdraws electron density, making these positions electrophilic. Requires the presence of a leaving group.
Dimethylphenyl RingElectrophilic Aromatic Substitution (EAS)High (Activated)Positions 4 and 6 (relative to the pyridine substituent)The two methyl groups are activating and ortho-, para-directing, making the ring electron-rich and susceptible to electrophiles.
Dimethylphenyl RingNucleophilic Aromatic Substitution (SNAr)Very Low (Deactivated)N/AThe ring is electron-rich and lacks strong deactivating groups, making it unsuitable for SNAr.

The structure of this compound is well-suited for intramolecular cyclization, which can lead to the formation of novel polycyclic heterocyclic systems. A prominent strategy involves the intramolecular Friedel-Crafts acylation. Activation of the carboxylic acid moiety, for instance, by conversion to an acyl chloride, followed by treatment with a Lewis acid catalyst, could induce cyclization onto the electron-rich dimethylphenyl ring. This would result in the formation of a fused tricyclic ketone, a dibenzonaphthyridine derivative.

Annulation strategies can also be employed to construct additional rings onto the pyridine scaffold. For example, [4+1]-annulation reactions have been developed for related pyridine systems to construct N-fused imidazole rings. researchgate.net Such strategies could potentially be adapted to create more complex, fused heterocyclic structures from derivatives of this compound.

Oxidative Transformations: The pyridine ring is generally resistant to oxidation. nih.gov The carboxylic acid group is already in a high oxidation state. The most likely sites for oxidation are the methyl groups on the phenyl ring. Under strong oxidizing conditions (e.g., using KMnO₄ or CrO₃), these methyl groups could be oxidized to carboxylic acids, yielding a tricarboxylic acid derivative. nih.gov

Reductive Transformations: Reduction reactions can target either the carboxylic acid or the pyridine ring.

The carboxylic acid can be selectively reduced to a primary alcohol using reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Reduction of the pyridine ring is more challenging and typically requires more vigorous conditions, such as catalytic hydrogenation at high pressure and temperature or dissolving metal reductions. This would yield a piperidine derivative.

Tandem reductive cyclization processes, mediated by reagents like zinc dust, have been used to synthesize quinazoline derivatives from related nitro-aryl precursors, highlighting a potential pathway for derivatives of the title compound. rsc.org

Synthesis of Functionalized Derivatives of this compound

Functionalization of the parent acid is a key strategy for modulating its physicochemical and biological properties. The carboxylic acid group is the most common site for derivatization.

The carboxylic acid group is a versatile handle for a variety of chemical modifications.

Esterification: Esters of nicotinic acid derivatives are commonly synthesized through Fischer esterification. masterorganicchemistry.com This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commdpi.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, esters can be formed by reacting an alkyl halide with the carboxylate salt of the acid.

Amide Formation: Amides are typically prepared by first activating the carboxylic acid. A common method is to convert the acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with primary or secondary amines to form the desired amide. mdpi.com Direct coupling of the carboxylic acid with an amine using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is also a widely used, milder alternative. organic-chemistry.org

Hydrazide Synthesis: Nicotinic acid hydrazides are important synthetic intermediates. researchgate.netnih.gov They are most commonly prepared via the hydrazinolysis of a corresponding ester. mdpi.com The methyl or ethyl ester of this compound can be refluxed with hydrazine hydrate to yield the nicotinoyl hydrazide. mdpi.comresearchgate.net

Derivative TypeGeneral ReactionTypical Reagents and ConditionsReference
EsterR-COOH + R'-OH ⇌ R-COOR' + H₂OR'-OH (excess), H₂SO₄ (catalyst), reflux masterorganicchemistry.commdpi.com
AmideR-COCl + R'R''NH → R-CONR'R'' + HCl1. SOCl₂ or (COCl)₂; 2. Amine (R'R''NH), base mdpi.com
AmideR-COOH + R'R''NH → R-CONR'R'' + H₂OCoupling agent (e.g., EDC, DCC), amine, solvent (e.g., DCM, DMF) organic-chemistry.org
HydrazideR-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'-OHHydrazine hydrate (N₂H₄·H₂O), alcohol solvent, reflux mdpi.comresearchgate.net

While less common than carboxylic acid modification, the other components of the molecule can also be derivatized.

Pyridine Nitrogen: The nitrogen atom of the pyridine ring is weakly basic and can be targeted by certain reactions. It can be oxidized to an N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide can alter the substitution pattern of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. Alkylation of the pyridine nitrogen with alkyl halides can form quaternary pyridinium salts. nih.gov

Aryl Substituents: The dimethylphenyl ring can be further functionalized using the electrophilic aromatic substitution reactions discussed previously (Section 5.1.1). For example, nitration followed by reduction of the nitro group to an amine would introduce a new functional handle on the phenyl ring, allowing for a host of subsequent derivatization reactions, such as diazotization or amide coupling.

Catalytic Transformations of the Nicotinic Acid Moiety in this compound Remain an Area of Specialized Research

The reactivity of the nicotinic acid portion of the molecule is influenced by the presence of the bulky 2,5-dimethylphenyl group at the 2-position of the pyridine ring. This substituent can exert steric and electronic effects that may alter the reactivity of the carboxylic acid group and the pyridine nitrogen, making direct extrapolation from simpler nicotinic acid derivatives challenging.

Catalytic approaches that could theoretically be applied to the nicotinic acid moiety of this compound include:

Decarboxylation: The removal of the carboxylic acid group can be achieved under catalytic conditions, often employing transition metals. The efficiency of such a reaction would depend on the stability of the resulting aryl radical or organometallic intermediate.

Esterification and Amidation: The carboxylic acid group can be converted to esters and amides through various catalytic methods. Both homogeneous and heterogeneous catalysts are widely used for these transformations. The steric hindrance from the 2-aryl substituent might necessitate specific catalytic systems to achieve high yields.

Cross-Coupling Reactions: The pyridine ring of nicotinic acid derivatives can participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of new functional groups. The directing effect of the carboxylic acid group or the pyridine nitrogen can influence the regioselectivity of these reactions.

Due to the lack of specific research on the catalytic applications of this compound, a data table summarizing detailed research findings cannot be provided at this time. Further experimental investigation is required to elucidate the specific catalytic behavior of this compound and to develop tailored catalytic systems for its transformation.

Supramolecular Chemistry and Crystal Engineering of 2 2,5 Dimethylphenyl Nicotinic Acid

Principles of Crystal Engineering Applied to Nicotinic Acid Derivatives

Crystal engineering of nicotinic acid derivatives focuses on the predictable formation of specific intermolecular interactions, known as synthons, to guide the assembly of molecules into a crystalline lattice. uky.edunih.gov The reliability of these synthons allows for a degree of control over the resulting crystal packing and, consequently, the material's bulk properties.

Hydrogen bonds are the most significant interactions in directing the crystal structures of nicotinic acid derivatives. Two primary hydrogen-bonding synthons are commonly observed: the carboxylic acid dimer and the acid-pyridine synthon. uky.eduresearchgate.net

Carboxylic Acid Dimer Synthon: This involves two carboxylic acid groups forming a cyclic motif through O-H···O hydrogen bonds. This is a robust and frequently observed synthon in the crystal structures of many carboxylic acids. In some polymorphic forms of 2-(phenylamino)nicotinic acid, a related compound, the carboxylic acid dimer synthon (acid-acid synthon) is present. researchgate.net

Acid-Pyridine Synthon: This synthon consists of a hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine (B92270) ring of another (O-H···N). uky.eduresearchgate.net The formation of this synthon can be influenced by steric factors. For instance, in 2-((2-ethylphenyl)amino)nicotinic acid, the bulky ethyl group disrupts a planar conformation, leading to the formation of an acid-pyridine heterosynthon instead of the acid-acid homosynthon. uky.edu This suggests that the 2,5-dimethylphenyl substituent in the title compound would similarly influence synthon preference.

The prevalence of these synthons in related structures is highlighted in the table below.

CompoundPredominant SynthonReference
2-(Phenylamino)nicotinic acid (α and β forms)Carboxylic acid dimer researchgate.net
2-(Phenylamino)nicotinic acid (γ and δ forms)Acid-pyridine chain researchgate.net
2-((2-Ethylphenyl)amino)nicotinic acidAcid-pyridine heterosynthon uky.edu

The introduction of different substituents can lead to varied crystal packing arrangements, such as herringbone or layer-like packing, by altering the balance of hydrogen bonding and π-stacking interactions. mdpi.com The presence of electron-donating or electron-withdrawing groups can also modify the hydrogen bonding capabilities of the molecule, further influencing the supramolecular assembly. core.ac.uk

Polymorphism and Controlled Crystallization

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the solid-state chemistry of pharmaceutical compounds. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and bioavailability.

The formation of a specific polymorph of 2-(2,5-dimethylphenyl)nicotinic acid can be influenced by a variety of factors during the crystallization process. These include:

Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can influence which intermolecular interactions are favored during nucleation and crystal growth.

Temperature: Temperature affects the solubility and the kinetics of crystallization, which can lead to the formation of different polymorphs. For instance, in the related compound 2-(phenylamino)nicotinic acid, different polymorphs were crystallized from solution under varying conditions. researchgate.net

Mechanical Perturbation: Mechanical stress, such as grinding or shearing, can induce phase transitions between polymorphic forms. researchgate.net In some cases, metastable forms can transform into a more stable form upon mechanical perturbation in solution. researchgate.net

Studies on related nicotinic acid derivatives have shown that a plethora of solid forms can be obtained for each compound under similar pH ranges, demonstrating how subtle changes can impact intermolecular interactions and the resulting solid-state structures. mdpi.com

Thermochromism (color change with temperature) and mechanochromism (color change with mechanical force) are phenomena that can occur in polymorphic systems. These effects are often associated with changes in molecular conformation and crystal packing. researchgate.net

For example, the polymorphic system of 2-(phenylamino)nicotinic acid exhibits polychromism, conformational isomorphism, thermochromism, and mechanochromism. researchgate.net The different colors of the polymorphs are due to variations in the degree of conjugation between the two aromatic rings, a direct result of conformational differences. researchgate.net Given the structural similarity, it is plausible that this compound could also exhibit such phenomena, which would be linked to changes in its crystalline form induced by heat or mechanical stress.

Co-crystallization and Salt Formation with Pharmaceutical Relevance

Co-crystallization and salt formation are established strategies in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients (APIs). unito.it Nicotinic acid and its derivatives are known to be effective co-formers in the design of new solid forms. mdpi.com

Co-crystals are multicomponent crystals where the components are held together by non-covalent interactions, typically hydrogen bonds. nih.govresearchgate.net The formation of co-crystals can lead to improved properties such as solubility, dissolution rate, and stability. researchgate.netnih.gov Nicotinamide, a related compound, is a prolific co-crystal former, and its ability to form co-crystals is partly attributed to its conformational flexibility. nih.govresearchgate.net

Salt formation, on the other hand, involves the transfer of a proton from an acidic to a basic site, resulting in an ionic pair. The distinction between a co-crystal and a salt can be determined by the difference in the pKa values of the components. unito.it

Given the presence of both a carboxylic acid group and a pyridine nitrogen, this compound has the potential to form both co-crystals and salts with a variety of pharmaceutically acceptable co-formers. These multi-component systems could offer a pathway to enhance the biopharmaceutical properties of this compound. The design of such systems would rely on the principles of supramolecular synthons, where predictable hydrogen bonding patterns between the nicotinic acid derivative and the co-former are targeted. rsc.org

Coordination Chemistry and Metal-Organic Framework (MOF) Design

The design and synthesis of Metal-Organic Frameworks (MOFs) hinge on the predictable coordination of metal ions with organic linkers. The bitopic nature of this compound, possessing both a nitrogen atom in the pyridine ring and oxygen atoms in the carboxylate group, makes it a promising candidate for constructing robust and diverse MOF architectures.

The molecular structure of this compound allows it to function as either a chelating or a bridging ligand in the formation of metal complexes. The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group can coordinate to a single metal center, forming a stable chelate ring. This bidentate chelation is a common feature in the coordination chemistry of related nicotinic acid derivatives. eurjchem.comtubitak.gov.tr

Alternatively, the pyridine nitrogen and the carboxylate group can bond to different metal centers, enabling the ligand to act as a bridge. This bridging action is fundamental to the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks that characterize MOFs. nih.govhhu.de The steric hindrance from the 2,5-dimethylphenyl group may influence the preferred coordination mode, potentially favoring more open and less sterically crowded framework structures.

The pH of the reaction medium is a critical parameter that dictates the deprotonation state of the carboxylic acid group in this compound, thereby influencing its coordination behavior. mdpi.com In acidic conditions, the ligand may remain protonated and coordinate primarily through the pyridine nitrogen. As the pH increases, the carboxylic acid deprotonates, making the carboxylate group available for coordination and increasing the probability of forming higher-dimensional structures. nih.govmdpi.com

The versatility of this compound as a ligand suggests its potential to form a variety of metal-organic structures with different dimensionalities.

1D Chains: One-dimensional chains can be envisioned where the ligand bridges metal centers in a linear fashion. nih.govresearchgate.net This could occur through a head-to-tail arrangement involving the pyridine nitrogen and one oxygen of the carboxylate group.

2D Layers: Two-dimensional layered structures may form when the ligands connect metal ions in a planar network. nih.govrsc.org The specific topology of these layers would be influenced by the coordination geometry of the metal ion and the orientation of the ligand.

3D Frameworks: Three-dimensional MOFs can be constructed when the connectivity extends in all three dimensions. nih.govrsc.org The formation of such frameworks is often facilitated by the use of metal clusters as secondary building units or by the inherent geometry of the ligand and its coordination modes. The resulting 3D structures could exhibit porosity, a key feature for applications in gas storage and catalysis.

The characterization of metal complexes of this compound would rely on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal center. nih.govscispace.com The C=O stretching frequency of the carboxylic acid in the free ligand is expected to shift upon coordination to a metal ion. A significant shift to a lower wavenumber would indicate the involvement of the carboxylate group in bonding. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's environment in solution. eurjchem.com Changes in the chemical shifts of the protons and carbons on the pyridine and phenyl rings upon complexation can elucidate the coordination mode.

Hypothetical Spectroscopic Data for a Metal Complex of this compound

Technique Free Ligand (Expected) Metal Complex (Hypothetical) Interpretation
IR Spectroscopy ν(C=O) ~1700-1725 cm⁻¹νas(COO⁻) ~1550-1610 cm⁻¹νs(COO⁻) ~1380-1420 cm⁻¹Shift confirms deprotonation and coordination of the carboxylate group.
¹H NMR Spectroscopy Pyridine-H signalsPhenyl-H signalsMethyl-H signalsShifted pyridine, phenyl, and methyl proton signals.Changes in chemical shifts indicate coordination to the metal center.
UV-Vis Spectroscopy π → π* and n → π* transitionsShifted ligand-based transitions and potential d-d transitions (for transition metals).Provides information on the electronic environment of the ligand and metal ion.

Future Research Directions and Advanced Applications in Chemical Sciences

The exploration of 2-(2,5-Dimethylphenyl)nicotinic acid and its derivatives is poised to expand into new and exciting areas of chemical science. Future research will likely be driven by the integration of cutting-edge technologies and methodologies, aiming for more efficient discovery, sustainable synthesis, and novel applications beyond the traditional pharmaceutical scope.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2,5-Dimethylphenyl)nicotinic acid, and how can reaction parameters be optimized?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between a halogenated nicotinic acid (e.g., 6-bromonicotinic acid) and 2,5-dimethylphenylboronic acid. Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a DMF/H₂O solvent system under reflux. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3). Post-reaction, acidify the mixture to precipitate the product, followed by recrystallization in ethanol/water (7:3 v/v) to achieve >95% purity. Optimize yield (≈70–80%) by adjusting reaction time (12–24 hours) and catalyst loading (2–5 mol%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR : Anticipate aromatic proton signals at δ 6.8–8.2 ppm (nicotinic ring) and δ 2.2–2.5 ppm (methyl groups on phenyl). Carboxylic acid protons appear at δ 12–13 ppm (broad).
  • FT-IR : Look for C=O stretch at ≈1700 cm⁻¹ (carboxylic acid) and aromatic C-H stretches at ≈3050 cm⁻¹.
  • Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 256.1 (calculated for C₁₄H₁₃NO₂).
    Cross-reference with NIST spectral databases for validation .

Q. How can researchers assess the solubility and formulation stability of this compound for in vitro studies?

  • Methodological Answer : Use the shake-flask method: Dissolve the compound in DMSO (stock solution) and dilute into PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Measure solubility via HPLC (C18 column, UV detection at 254 nm). For stability, incubate at 37°C and sample at 0, 6, 12, and 24 hours. Degradation products can be identified using LC-MS/MS. If instability is observed, consider prodrug strategies (e.g., esterification) .

Advanced Research Questions

Q. What structural modifications enhance the GPR40 agonist activity of this compound derivatives?

  • Methodological Answer : Systematic SAR studies show:
  • Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring’s para position increase potency (EC₅₀ < 100 nM).
  • Methyl groups at the 2,5-positions improve metabolic stability but reduce solubility.
  • Hybrid derivatives (e.g., indole-propanoic acid conjugates) enhance glucagon-like peptide-1 (GLP-1) secretion. Use HEK293 cells transfected with hGPR40 for cAMP assays. Compare EC₅₀ values across analogs .

Q. How can researchers resolve discrepancies in reported EC₅₀ values across different GPR40 activation assays?

  • Methodological Answer : Discrepancies often arise from assay conditions:
  • Cell Lines : Use HEK293 cells stably expressing hGPR40 (avoid transient transfection variability).
  • Calcium Flux vs. cAMP : Validate both methods; calcium assays may overestimate potency due to off-target effects.
  • Reference Standards : Include TAK-875 (fasiglifam) as a positive control. Normalize data to cell viability (MTT assay). Publish full protocols to ensure reproducibility .

Q. What strategies mitigate oxidative degradation of this compound in physiological environments?

  • Methodological Answer :
  • Co-administration with Antioxidants : Add 0.1% ascorbic acid to incubation buffers.
  • Structural Stabilization : Introduce electron-donating groups (e.g., -OCH₃) to reduce electrophilic susceptibility.
  • Microencapsulation : Use PLGA nanoparticles to shield the compound from hepatic CYP450 enzymes. Validate stability via LC-MS/MS metabolite profiling .

Q. How can computational modeling predict the binding mode of this compound to GPR40?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the GPR40 crystal structure (PDB: 5TZY). Focus on the orthosteric binding pocket:
  • The carboxylic acid group forms hydrogen bonds with Arg183 and Tyr240.
  • The 2,5-dimethylphenyl moiety interacts hydrophobically with Leu186 and Val244.
    Validate predictions via alanine-scanning mutagenesis and surface plasmon resonance (SPR) binding assays .

Comparative and Analytical Questions

Q. How does this compound compare to structurally related cinnamic acid derivatives in pharmacokinetic profiles?

  • Methodological Answer : Conduct parallel artificial membrane permeability assays (PAMPA) and liver microsomal stability tests. For example:
CompoundLogPPapp (×10⁻⁶ cm/s)Clint (µL/min/mg)
This compound2.412.328.5
2,5-Dimethylcinnamic acid3.18.945.2
Nicotinic acid derivatives exhibit lower LogP and higher solubility but faster hepatic clearance .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

  • Methodological Answer : Use UPLC-PDA with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile). Detect impurities at 220 nm and 254 nm. For genotoxic impurities (e.g., aryl bromides), employ LC-MS/MS with a limit of quantification (LOQ) < 10 ppm. Cross-validate with NMR for structural confirmation .

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